N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine
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Overview
Description
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor containing a benzene ring and a thiazine moiety. This can be achieved through the reaction of 2-aminothiophenol with a carbonyl compound under acidic conditions.
Sulfonylation: The benzothiazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This step introduces the sulfonyl group at the desired position on the benzothiazine ring.
Beta-Alanine Addition: Finally, the sulfonylated benzothiazine is reacted with beta-alanine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the development of advanced materials with unique properties, such as enhanced conductivity or catalytic activity.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-beta-alanine: This compound has a similar structure but contains an oxygen atom in place of the sulfur atom in the thiazine ring.
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazol-6-yl)sulfonyl]-beta-alanine: This compound has a similar structure but lacks the nitrogen atom in the thiazine ring.
Uniqueness
N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine is unique due to the presence of both sulfur and nitrogen atoms in its thiazine ring, which can confer distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
3-[(3-oxo-4H-1,4-benzothiazin-6-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S2/c14-10-6-19-9-2-1-7(5-8(9)13-10)20(17,18)12-4-3-11(15)16/h1-2,5,12H,3-4,6H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOZGHYUYFFXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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